Polyneuridine

説明

Contextualization of Polyneuridine in Natural Products Chemistry

This compound belongs to the sarpagan-type alkaloids, which serve as biogenetic precursors for more complex MIA structures, including those of the ajmalan (B1240692) and alstophyllan (B1243186) types researchgate.netresearchgate.netnih.gov. It is characterized by a pentacyclic sarpagan ring system and is derived from this compound aldehyde, having the R configuration at C16 core.ac.uk. The identification and structural elucidation of alkaloids like this compound contribute to the broader understanding of the chemical diversity found in nature and the sophisticated biosynthetic machinery of plants. This compound has been isolated from plant species such as Aspidosperma polyneuron and Rauvolfia serpentina researchgate.netproteopedia.orgacademicjournals.org.

Significance of Monoterpenoid Indole (B1671886) Alkaloids (MIAs) in Biochemical Pathways

MIAs are derived from the convergence of two primary metabolic routes: the shikimate pathway, which provides the indole moiety from tryptophan, and the methyl erythritol (B158007) phosphate (B84403) (MEP) pathway, which provides the monoterpene moiety researchgate.netuniversiteitleiden.nl. The key intermediate formed by the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) (a monoterpene iridoid) is strictosidine (B192452) researchgate.netmdpi.combiorxiv.org. Strictosidine serves as the central precursor for the biosynthesis of over 2,500 different MIAs researchgate.netresearchgate.netbiorxiv.org. The complexity of MIA biosynthesis involves a multistep enzymatic network, with different types of MIAs (e.g., iboga, aspidosperma, corynanthe-types) arising from branching points in the pathway mdpi.com. Enzymes involved in MIA biosynthesis often exhibit cell-specific expression patterns within plants researchgate.net.

Scope and Research Focus on this compound and its Biosynthetic Intermediates

Research on this compound primarily focuses on its position as a crucial intermediate, particularly this compound aldehyde, in the biosynthetic pathways leading to various sarpagan and ajmalan-type alkaloids researchgate.netresearchgate.netacs.org. This compound aldehyde is considered the first biosynthetic member of the sarpagan-type alkaloids and a gateway to the ajmalan and alstophyllan types researchgate.netresearchgate.net.

Studies have investigated the enzymatic transformations involving this compound aldehyde. A key enzyme in this process is this compound aldehyde esterase (PNAE), which catalyzes the conversion of this compound aldehyde to 16-epivellosimine, a precursor for the ajmaline (B190527) skeleton proteopedia.orgbiocyclopedia.comnih.govqmul.ac.ukresearchgate.net. This reaction involves the hydrolysis of the methyl ester group in this compound aldehyde, followed by spontaneous decarboxylation qmul.ac.ukgenome.jp. PNAE is a highly substrate-specific serine esterase belonging to the α/β-fold hydrolase superfamily proteopedia.orgnih.govresearchgate.net. Research has also focused on the structural basis and enzymatic mechanism of PNAE, including the identification of its catalytic triad (B1167595) (Ser87, Asp216, His244) proteopedia.orgnih.govresearchgate.net.

The instability of this compound aldehyde in solution has also been a subject of research, as it can spontaneously oxidize or degrade researchgate.net. This instability highlights the importance of efficient enzymatic conversion in the native biosynthetic pathway. Synthetic efforts have also targeted the enantiospecific total synthesis of this compound and this compound aldehyde to provide access to these important intermediates for further study researchgate.netacs.orgebi.ac.uk.

Research findings indicate that sarpagan bridge enzymes (SBEs) catalyze the oxidative cyclization of geissoschizine, leading to the formation of this compound aldehyde (with 16R stereochemistry) and its epimer, akuammidine (B1680586) aldehyde (with 16S stereochemistry), in varying ratios depending on the plant species researchgate.netbiorxiv.org. This enzymatic step is crucial for establishing the core sarpagan skeleton.

The study of this compound and its intermediates contributes to understanding the stereochemical control and diversification within MIA biosynthesis researchgate.net. Research continues to explore the enzymes and mechanisms involved in the downstream pathways that utilize this compound aldehyde to generate the diverse array of sarpagan, ajmalan, and alstophyllan alkaloids researchgate.netresearchgate.netbiocyclopedia.com.

Key Molecular Properties of this compound naturalproducts.net

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₂O₃ |

| Molecular Weight (Exact) | 352.17869 |

| Total Atom Number | 50 |

| Heavy Atom Number | 26 |

| Aromatic Ring Count | 2 |

| Rotatable Bond Count | 2 |

| Minimal Number of Rings | 6 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Enzymatic Conversion of this compound Aldehyde qmul.ac.uk

| Enzyme | Substrate | Product(s) | Reaction Type |

| This compound aldehyde esterase | This compound aldehyde | 16-epivellosimine, CO₂, methanol (B129727) | Hydrolysis and decarboxylation |

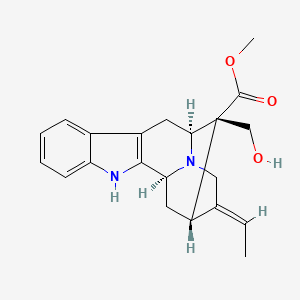

Structure

2D Structure

3D Structure

特性

分子式 |

C21H24N2O3 |

|---|---|

分子量 |

352.4 g/mol |

IUPAC名 |

methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |

InChI |

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21+/m0/s1 |

InChIキー |

RCEFXZXHYFOPIE-QZQCDTMFSA-N |

異性体SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |

正規SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |

同義語 |

polyneuridine |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies for Polyneuridine

Plant Sources and Biodiversity Associated with Polyneuridine Production

This compound has been identified in different plant genera, highlighting its presence across certain branches of plant biodiversity.

Isolation from Rauvolfia Species (e.g., Rauvolfia nukuhivensis)

Species within the Rauvolfia genus are recognized sources of indole (B1671886) alkaloids, including this compound. Rauvolfia nukuhivensis, an endemic plant from the Marquesas archipelago, has been investigated for its alkaloid composition. While the initial phytochemical inspection of Rauvolfia nukuhivensis led to the isolation of new indolo[2,3-a]quinolizinium derivatives, studies on other Rauvolfia species, such as Rauvolfia volkensii and Rauvolfia serpentina, have reported the presence of this compound. thieme-connect.comthieme-connect.comresearchgate.net Rauvolfia serpentina is particularly noted for its production of monoterpenoid indole alkaloids, with over 30 identified compounds, many belonging to the ajmalan-sarpagan type alkaloids. proteopedia.org this compound aldehyde, a related compound and a key intermediate in the biosynthesis of sarpagan- and ajmalan-type alkaloids, has also been studied in the context of Rauvolfia serpentina cell cultures. nih.govresearchgate.netresearchgate.netebi.ac.ukresearchgate.netscribd.com

Isolation from Ochrosia acuminata

This compound has also been isolated from the roots of Ochrosia acuminata. Research on this species collected in Savu, Indonesia, led to the isolation of this compound-N-oxide, along with other known alkaloids. nih.govebi.ac.ukresearchgate.netresearchgate.net This indicates that Ochrosia acuminata is another natural source of this compound and its derivatives.

Association with Aspidosperma polyneuron

Aspidosperma polyneuron, a plant species native to Brazilian forests, is another significant source of this compound. researchgate.netresearchgate.net this compound is reported to be the main indole alkaloid extracted from the bark and leaves of this species. researchgate.netresearchgate.net The initial discovery of this compound was reported from Aspidosperma polyneuron. researchgate.netcapes.gov.br This association highlights the importance of Aspidosperma polyneuron as a natural reservoir for this alkaloid.

Advanced Extraction Techniques for Indole Alkaloids

The isolation of indole alkaloids, including this compound, from plant matrices involves various extraction techniques. These methods aim to efficiently separate the desired compounds based on their chemical properties.

Classical Solvent Extraction Methods (e.g., Maceration, Percolation, Soxhlet)

Classical solvent extraction methods are fundamental techniques used for isolating natural products from plant materials. These methods typically involve the use of organic solvents to dissolve the target compounds.

Maceration: This involves soaking the ground plant material in a solvent at room temperature for a specified period. dergipark.org.trresearchgate.net While simple to apply, maceration can be time-consuming and may result in lower yields compared to other methods. dergipark.org.tr

Percolation: This technique involves the slow passage of a solvent through a column packed with plant material. dergipark.org.trjocpr.com It allows for more efficient solvent penetration and extraction.

Soxhlet Extraction: This is a continuous extraction method where the solvent is repeatedly cycled through the plant material. dergipark.org.trinnspub.netscielo.brfspublishers.org Soxhlet extraction is known for its efficiency in extracting compounds, especially those with good solubility in the chosen solvent and stability at the solvent's boiling point. innspub.net However, it can be a long-term process, potentially affecting the stability of thermolabile compounds. fspublishers.org

For alkaloid extraction, these methods often involve initial extraction with alcohol or acidified water, followed by purification steps that exploit the basic nature of alkaloids. jocpr.comalfa-chemistry.comquora.com The choice of solvent depends on the polarity and form (free base or salt) of the alkaloids being extracted. jocpr.cominnspub.netalfa-chemistry.com

Modern Extraction Techniques (e.g., Supercritical Fluid Extraction, Ultrasound-Assisted Extraction)

In addition to classical methods, modern extraction techniques offer potential advantages in terms of efficiency, speed, and environmental impact. fspublishers.orgacs.orgtandfonline.commdpi.com

Supercritical Fluid Extraction (SFE): This technique utilizes a substance above its critical temperature and pressure as the extraction solvent, commonly carbon dioxide. fspublishers.orgacs.orgtandfonline.commdpi.comnih.gov SFE offers advantages such as low toxicity, minimal residue, and tunable solvent power. acs.org It is particularly suitable for extracting non-polar compounds, and the addition of co-solvents can enhance the extraction of more polar substances like some alkaloids. mdpi.com SFE generally requires specialized, high-pressure equipment. tandfonline.com

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to enhance the extraction process. fspublishers.orgacs.orgtandfonline.commdpi.com The acoustic cavitation generated by ultrasound disrupts plant cell walls and improves mass transfer, leading to increased extraction efficiency and reduced extraction time. fspublishers.orgacs.orgnih.gov UAE is considered an eco-friendly technique. tandfonline.commdpi.com

These modern techniques are increasingly explored for the extraction of bioactive compounds, including alkaloids, from various plant sources, offering alternatives to traditional methods with potential improvements in yield and sustainability. fspublishers.orgtandfonline.commdpi.com

Chromatographic Isolation and Purification Strategies

Chromatography is a fundamental set of techniques for separating components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. Various chromatographic approaches have been applied to the isolation and purification of this compound and related indole alkaloids.

Column Chromatography Techniques

Column chromatography is a widely used technique for the purification of natural products on various scales. It involves packing a stationary phase into a column and passing the sample, dissolved in a mobile phase, through the column. The separation is based on the differential adsorption and elution of compounds.

Silica (B1680970) gel is a common stationary phase used in column chromatography for the isolation of alkaloids. acs.orgnih.gov The separation on silica gel is primarily based on the polarity of the compounds; less polar compounds elute faster than more polar ones when using a less polar mobile phase. Mobile phases for silica gel column chromatography often consist of mixtures of solvents with increasing polarity, such as petroleum ether combined with ethyl acetate, or chloroform (B151607) combined with methanol (B129727), in a gradient or isocratic elution mode. acs.orgchemicalbook.com

Another type of column chromatography that has been employed is Sephadex LH-20 column chromatography. chemicalbook.com Sephadex LH-20 is a lipophilic-hydrophilic dextran-based gel that can be used with both aqueous and organic solvents, separating compounds based on a combination of size exclusion and adsorption mechanisms. Purification of fractions obtained from initial extractions or other chromatographic steps can be further refined using Sephadex LH-20 columns. For instance, purification using a Sephadex LH-20 column with a mobile phase of CHCl3-MeOH (1:1) has been reported in the isolation of alkaloids, including this compound. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Isolation

HPLC and UPLC-MS are powerful techniques offering high resolution and sensitivity for the separation, purification, and analysis of complex mixtures, including plant alkaloids. These methods are particularly valuable for isolating compounds present in smaller quantities or for achieving high purity.

Reversed-phase HPLC, commonly utilizing C18 stationary phases, is frequently applied to the analysis and purification of indole alkaloids. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile, often with the addition of modifiers like formic acid or ammonia (B1221849) to improve peak shape and separation of basic compounds like alkaloids. waters.comprotocols.iomdpi.com Gradient elution, where the ratio of the organic solvent in the mobile phase is increased over time, is often used to separate compounds with a wide range of polarities.

UPLC-MS combines the high chromatographic resolution of UPLC with the sensitive detection and identification capabilities of mass spectrometry. This hyphenated technique is extensively used for the analysis of alkaloids in plant extracts and can also be employed for targeted isolation based on mass. acs.orgprotocols.iobrocku.cacore.ac.ukresearchgate.net While specific detailed protocols for the preparative isolation of this compound using HPLC or UPLC-MS were not extensively detailed in the search results, these techniques are routinely used for the analysis and purification of monoterpenoid indole alkaloids, and their application to this compound isolation is consistent with standard phytochemical procedures. For instance, LC-MS has been used for the analysis of plant tissue extracts containing this compound aldehyde, a related compound, with a basic mobile phase (0.1% NH4OH in H2O and acetonitrile) improving peak shape. waters.com Preparative HPLC using reversed-phase stationary phases has been mentioned for the isolation of other natural products, indicating its applicability in obtaining purified compounds. mdpi.com

Elucidation of Biosynthetic Pathways Involving Polyneuridine and Polyneuridine Aldehyde

Origin from Common Monoterpenoid Indole (B1671886) Alkaloid Precursors

The journey to polyneuridine begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole-containing amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the terpenoid precursor secologanin (B1681713).

The foundational step in the biosynthesis of virtually all monoterpenoid indole alkaloids is the condensation of tryptamine (B22526) and secologanin. nih.govmit.edu Tryptamine is derived from the decarboxylation of tryptophan, a reaction catalyzed by tryptophan decarboxylase. mit.edu Secologanin, an iridoid monoterpene, is formed through a complex series of reactions from geraniol. biocyclopedia.com The convergence of these two precursors marks the entry point into the vast and diverse family of MIAs. researchgate.netresearchgate.net

The key enzyme orchestrating the crucial condensation of tryptamine and secologanin is Strictosidine (B192452) Synthase (STR). nih.govcjnmcpu.com STR catalyzes a Pictet-Spengler reaction, which stereoselectively forms 3-α(S)-strictosidine. nih.govwikipedia.org This reaction is the committed step in MIA biosynthesis, establishing the fundamental carbon skeleton from which thousands of different alkaloids are derived. cjnmcpu.comwikipedia.org STR is a pivotal enzyme, and its activity is a prerequisite for the formation of downstream intermediates, including this compound aldehyde. nih.govresearchgate.net

This compound Aldehyde as a Central Biosynthetic Intermediate

Following the formation of strictosidine, a series of enzymatic transformations lead to the creation of this compound aldehyde, a critical branching point in the MIA pathway.

This compound aldehyde is generated from the intermediate geissoschizine. nih.gov This conversion is catalyzed by a cytochrome P450-dependent monooxygenase known as the Sarpagan Bridge Enzyme (SBE). nih.govresearchgate.net The SBE facilitates an oxidative cyclization that forms the characteristic C5-C16 bond, establishing the sarpagan-type skeleton. nih.gov This reaction is a crucial entry point into the sarpagan, ajmalan (B1240692), and alstophyllan (B1243186) classes of alkaloids. nih.gov

This compound aldehyde is a key intermediate in the biosynthesis of monoterpene indole alkaloids. researchgate.netx-mol.com It is the first biosynthetic member of the sarpagan-type alkaloids and serves as a gateway to the ajmalan-type and alstophyllan-type alkaloids. researchgate.netx-mol.com The chemical structure of this compound aldehyde, particularly the aldehyde functional group, allows for further enzymatic modifications that lead to the vast structural diversity observed in these alkaloid families. Its strategic position makes it a central hub in the metabolic network of MIA biosynthesis. nih.gov

Enzymatic Transformations of this compound Aldehyde

The metabolic fate of this compound aldehyde is determined by the action of specific downstream enzymes that catalyze its conversion into various alkaloid scaffolds. One of the most significant transformations is catalyzed by this compound aldehyde esterase (PNAE). nih.govrsc.org

PNAE is a highly specific enzyme that hydrolyzes the methyl ester group of this compound aldehyde. nih.govwikipedia.org This hydrolysis, followed by a spontaneous decarboxylation, results in the formation of 16-epivellosimine. wikipedia.orgqmul.ac.ukbiochemistry.prof This compound is a key intermediate at the branch point leading to the biosynthesis of sarpagan and ajmalan type alkaloids. nih.gov The action of PNAE effectively converts the C10-monoterpenoid unit into a C9-unit, a characteristic feature of these alkaloid classes. nih.govrsc.org Further enzymatic steps, such as those catalyzed by vinorine (B1233521) synthase, continue the modification of the molecule, ultimately leading to complex alkaloids like ajmaline (B190527). biocyclopedia.com

This compound Aldehyde Esterase (PNAE) Catalysis

A pivotal step in the ajmaline biosynthetic pathway is catalyzed by this compound Aldehyde Esterase (PNAE, EC 3.1.1.78). nih.gov This highly substrate-specific enzyme is responsible for the conversion of the C10-monoterpenoid unit of this compound aldehyde into a C9-unit, a hallmark of the sarpagan and ajmalan alkaloid skeletons. nih.govrsc.orgrsc.org PNAE has been isolated and characterized from cell suspension cultures of Rauvolfia serpentina. nih.gov While the precise catalytic mechanism is not fully confirmed, it is suggested that PNAE utilizes a catalytic triad (B1167595) of Ser-87, Asp-216, and His-244, and may be a member of the α/β hydrolase superfamily. wikipedia.org The enzyme catalyzes a multi-step reaction beginning with hydrolysis. wikipedia.orgqmul.ac.ukbiochemistry.prof

This compound aldehyde + H₂O → 16-epivellosimine + CO₂ + methanol (B129727). wikipedia.orgqmul.ac.ukbiochemistry.prof

It has been noted that PNAE can also act on akuammidine (B1680586) aldehyde, the 16-epimer of this compound aldehyde. qmul.ac.ukbiochemistry.prof

Following the initial hydrolysis of the ester bond, the resulting carboxylic acid intermediate spontaneously decarboxylates, releasing a molecule of carbon dioxide (CO₂). wikipedia.orgqmul.ac.ukbiochemistry.prof This decarboxylation step is what effectively converts the C10 backbone of the precursor into the C9 skeleton characteristic of the sarpagan-type alkaloids. rsc.orgqmul.ac.uk Concurrently with the formation of the unstable carboxylic acid, a molecule of methanol is released from the original ester group. wikipedia.orgqmul.ac.ukbiochemistry.prof This combined hydrolysis and decarboxylation sequence is a key branching point, diverting intermediates away from the sarpagine (B1680780) pathway and committing them to the ajmalan route. nih.gov

Subsequent Steps in Ajmaline Biosynthesis

The formation of 16-epivellosimine by PNAE is a gateway to the later stages of ajmaline biosynthesis. nih.gov This intermediate serves as the substrate for a cascade of four subsequent specialized enzymes that ultimately assemble the complex structure of ajmaline. nih.gov The established enzymatic sequence leading from 16-epivellosimine to ajmaline is as follows:

Vinorine Synthase (VS): This enzyme catalyzes the conversion of 16-epivellosimine into vinorine.

Vinorine Hydroxylase (VH): A cytochrome P450 enzyme that hydroxylates vinorine to produce vomilenine (B1248388). nih.govresearchgate.net

Vomilenine Reductase (VR): This reductase acts on vomilenine. nih.govresearchgate.net

Norajmaline N-methyl-transferase: The final step involves the methylation of norajmaline to yield ajmaline. nih.gov

This multi-step enzymatic pathway highlights the intricate and highly regulated nature of MIA biosynthesis in plants like Rauvolfia. desy.de

Stereochemical Aspects of Biosynthetic Conversions

The stereochemistry at the C-16 position is a defining feature in the biosynthesis of sarpagan and ajmalan alkaloids. The enzymes responsible for the initial cyclization, known as sarpagan bridge enzymes (SBEs), can produce both the 16R stereoisomer (this compound aldehyde) and, to a lesser extent, its 16S epimer (akuammidine aldehyde). nih.govresearchgate.net PNAE is capable of acting on both of these epimers. qmul.ac.uk

The conversion of the intermediate acid to 16-epivellosimine by PNAE proceeds with an inversion of configuration at the C-16 position. rsc.org However, the products of these reactions, this compound aldehyde and 16-epivellosimine, are known to be highly unstable. researchgate.net In solution, 16-epivellosimine can spontaneously and rapidly epimerize to the more stable vellosimine, which can then enter the sarpagine biosynthetic pathway. researchgate.net This stereochemical flexibility and the action of downstream enzymes allow for the generation of significant stereochemical diversity among the alkaloids produced by different plant species. nih.gov

Genetic and Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of this compound and related alkaloids is under tight genetic and enzymatic control. The expression of the genes encoding the biosynthetic enzymes is regulated by various factors, including developmental cues and environmental stimuli such as the presence of methyl jasmonate, which can induce the transcription of pathway genes. frontiersin.org Transcription factors from families such as AP2/ERF, WRKY, and MYB are predicted to play a significant role in regulating the expression of these biosynthetic genes. frontiersin.orgmdpi.com

Identification of cDNA Encoding Biosynthetic Enzymes

Significant progress in understanding the genetic basis of ajmaline biosynthesis has been made through the identification and cloning of the complementary DNAs (cDNAs) that encode the key enzymes in the pathway. desy.de Using a "reverse genetics" approach, where partial protein sequences of purified enzymes are used to design probes for screening cDNA libraries, researchers have successfully isolated the cDNAs for several enzymes, including strictosidine synthase (STR), strictosidine glucosidase (SG), this compound aldehyde esterase (PNAE), and vinorine synthase (VS). desy.deacs.org The availability of these cDNAs has enabled the determination of the primary structures of these enzymes and has allowed for their overexpression in systems like E. coli, facilitating detailed structural and functional studies. desy.de

Enzymes in the Ajmaline Biosynthetic Pathway

| Enzyme Name | Abbreviation | EC Number | Function |

| Strictosidine Synthase | STR | EC 4.3.3.2 | Catalyzes the Pictet-Spengler reaction between tryptamine and secologanin. desy.de |

| Strictosidine Glucosidase | SG | EC 3.2.1.105 | Removes the glucose moiety from strictosidine. desy.de |

| Sarpagan Bridge Enzyme | SBE | - | Catalyzes the oxidative cyclization to form the sarpagan skeleton. nih.govnih.gov |

| This compound Aldehyde Esterase | PNAE | EC 3.1.1.78 | Hydrolyzes and decarboxylates this compound aldehyde to 16-epivellosimine. nih.govwikipedia.org |

| Vinorine Synthase | VS | EC 2.5.1.41 | Converts 16-epivellosimine to vinorine. nih.govdesy.de |

| Vinorine Hydroxylase | VH | EC 1.14.14.135 | Hydroxylates vinorine to form vomilenine. nih.govresearchgate.net |

| Vomilenine Reductase | VR | EC 1.1.1.421 | Reduces vomilenine in the pathway to ajmaline. nih.govresearchgate.net |

Cellular Localization of Biosynthetic Pathways

The biosynthesis of complex alkaloids, including the pathways involving this compound, is characterized by a high degree of spatial organization within the plant. This compartmentalization occurs at the tissue, cellular, and subcellular levels, demonstrating the intricate regulation of these metabolic processes. Enzymes crucial for alkaloid production are found in various subcellular compartments, such as the cytosol, vacuole, endoplasmic reticulum, chloroplasts, and on the tonoplast membrane tarjomefa.com.

For monoterpenoid indole alkaloids (MIAs), the biosynthetic pathway is not confined to a single cell type but often requires the coordinated action of several distinct cell types nih.gov. This spatial separation necessitates the transport of pathway intermediates between different cells and subcellular organelles tarjomefa.com. For instance, studies on vindoline biosynthesis in Catharanthus roseus have shown the involvement of the cytoplasm and chloroplasts, implying that intermediates must traverse these compartments during the synthetic process researchgate.netscilit.com. This intricate localization underscores the complexity of regulating and engineering these pathways, as the movement of precursors and intermediates across membranes is a critical and often tightly controlled step.

Engineering Plant Alkaloid Biosynthetic Pathways

Metabolic engineering offers promising strategies for modifying and enhancing the production of valuable plant alkaloids. Key approaches include the manipulation of gene expression for specific enzymes within the native plant or the transfer of entire biosynthetic pathways into microbial hosts nih.govresearchgate.net.

One common technique is the overexpression or suppression of genes at critical junctures in a pathway. For example, overexpressing a branching-point enzyme like putrescine N-methyltransferase (PMT) has been shown to increase nicotine content in transgenic Nicotiana sylvestris researchgate.netnih.gov. Conversely, suppressing the same enzyme's activity can drastically reduce the final product accumulation researchgate.net. Another strategy involves the ectopic expression of a pathway gene in a different plant species, which can lead to the production of novel compounds in the host researchgate.netnih.gov.

A significant challenge in engineering these pathways is their complex compartmentalization tarjomefa.comnih.gov. Despite this, remarkable progress has been made. The entire multi-step biosynthetic pathway for ajmaline, a downstream product of this compound aldehyde, has been successfully reconstituted in a microbial host, Baker's yeast (Saccharomyces cerevisiae) nih.gov. This achievement of de novo ajmaline biosynthesis required the functional expression of numerous plant enzymes, including those responsible for the formation of this compound aldehyde, and demonstrates the feasibility of transferring complex, multi-location plant pathways into a single microbial system nih.govnih.gov. This approach offers advantages such as faster production cycles and simpler purification processes nih.gov.

Cytochrome P450 Enzymes in Alkaloid Diversification

Cytochrome P450 monooxygenases (P450s) are a versatile superfamily of enzymes that play a pivotal role in generating the vast structural diversity observed in plant alkaloids nih.govnih.govdntb.gov.ua. These enzymes are critical in tailoring the alkaloid scaffolds through a wide range of chemical transformations. Their primary functions include catalyzing ring formations, expansions, and breakages, as well as introducing oxygen atoms into the alkaloid structures nih.govnih.gov. It is estimated that P450s constitute approximately 1% of the genes in a typical plant genome, highlighting their importance in specialized metabolism nih.gov.

In the biosynthesis of sarpagan-type alkaloids, a specific P450 enzyme is essential. The formation of this compound aldehyde from 19E-geissoschizine is catalyzed by the sarpagan bridge enzyme (SBE), which is a cytochrome P450 monooxygenase nih.govresearchgate.net. This reaction creates the characteristic sarpagan skeleton. Research has shown that different P450s, or even the same P450 acting on different substrates or in concert with other enzymes, can lead to a wide array of products nih.gov. For instance, Sarpagan Bridge Enzymes (SBEs) from various plant species can produce different ratios of the stereoisomers 16R-polyneuridine aldehyde and 16S-akuammidine aldehyde, contributing to the species-specific diversity of alkaloids biorxiv.org. This catalytic promiscuity, combined with the inherent reactivity of the alkaloid intermediates, allows P450s to create a suite of structurally diverse compounds from a common precursor nih.gov.

The table below summarizes key Cytochrome P450 enzymes and related enzymes involved in the diversification of alkaloids related to the this compound pathway.

| Enzyme Name | Abbreviation | Enzyme Class | Function | Precursor | Product(s) |

| Sarpagan Bridge Enzyme | SBE | Cytochrome P450 | Catalyzes oxidative cyclization to form the sarpagan bridge nih.govresearchgate.net. | 19E-Geissoschizine | This compound aldehyde nih.gov |

| Vinorine Hydroxylase | --- | Cytochrome P450 | Hydroxylation of vinorine nih.gov. | Vinorine | Vomilenine |

| Secologanin Synthase | SLS | Cytochrome P450 | Catalyzes the oxidative cleavage of loganin mdpi.com. | Loganin | Secologanin |

| This compound Aldehyde Esterase | PNAE | Hydrolase | Removes the carbomethoxyl group from this compound aldehyde nih.govrsc.orgnih.gov. | This compound aldehyde | 16-Epivellosimine nih.gov |

Chemical Synthesis and Derivatization Strategies for Polyneuridine and Analogues

Total Synthesis of (+)-Polyneuridine and (+)-Polyneuridine Aldehyde

The first successful enantiospecific and stereospecific total synthesis of (+)-polyneuridine and (+)-polyneuridine aldehyde was a notable achievement in natural product synthesis. nih.govnih.gov This endeavor provided access to these important biogenetic intermediates and laid the groundwork for the synthesis of related alkaloids. acs.orgacs.org

Key Synthetic Methodologies and Reactions

Several key chemical reactions are instrumental in the successful total synthesis of (+)-polyneuridine. These methodologies enable the construction of the intricate polycyclic system with the desired stereochemical control.

A stereocontrolled intramolecular palladium-mediated enolate cross-coupling reaction is another pivotal step in the synthetic route. nih.govnih.gov This reaction is employed to forge a key carbon-carbon bond within the molecule, contributing to the formation of the complex ring system. nih.govacs.org Research in this area has also explored the development of a copper-mediated process for this intramolecular cross-coupling, which presents a more cost-effective and operationally simpler alternative to the palladium-catalyzed method. nih.gov

The final stages of the synthesis of (+)-polyneuridine aldehyde involve a selective oxidation step. The Corey-Kim oxidation is the method of choice for this transformation. acs.orgnih.gov This reaction is used for the chemospecific and regiospecific oxidation of a primary alcohol to an aldehyde. nih.govacs.org Specifically, it is employed to convert a 16-hydroxymethyl group into the corresponding β-axial aldehyde with 100% diastereoselectivity, yielding polyneuridine aldehyde. nih.gov This step is critical as other common oxidizing agents, such as those used in Swern oxidation or the Dess-Martin periodinane, were found to be ineffective, leading to decomposition or the formation of the undesired equatorial aldehyde. nih.govacs.org

Interactive Data Table: Key Synthetic Reactions

| Reaction Name | Role in Synthesis | Key Features |

| Asymmetric Pictet-Spengler Reaction | Forms the tetrahydro-β-carboline core | Enantioselective, crucial for stereocontrol |

| Palladium-Mediated Enolate Cross-Coupling | Forms a key C-C bond for ring construction | Stereocontrolled, intramolecular |

| Corey-Kim Oxidation | Converts primary alcohol to aldehyde | Chemospecific, regiospecific, high diastereoselectivity |

Tollens' Reaction for Quaternary Carbon Center Formation

The construction of the C-16 quaternary carbon center is a pivotal step in the total synthesis of this compound and its analogues. Direct approaches such as aldolizations, alkylations, and acylations to install the necessary functional groups at this position have proven unsuccessful. nih.gov A practical and effective method was developed utilizing the Tollens' reaction, a classic organic reaction, to create the required prochiral C(16)-quaternary diol intermediate. nih.gov

The synthesis begins with (+)-vellosimine, which is first protected as the N(a)-Boc aldehyde. This protected intermediate is then subjected to the Tollens' reaction. nih.gov The Tollens' reagent, a solution of silver nitrate (B79036) and ammonia (B1221849), oxidizes the aldehyde group and facilitates a crossed Cannizzaro-type reaction. This process results in the formation of a diol, successfully establishing the quaternary carbon center at the C-16 position. Subsequent deprotection yields the versatile quaternary diol, which serves as a common precursor for the synthesis of this compound, this compound aldehyde, and macusine A. nih.gov This strategic use of the Tollens' reaction circumvents the difficulties of other methods and provides an efficient entry into the core structure of these complex alkaloids. nih.gov

Copper-Mediated Processes in Synthesis

In the synthesis of sarpagine (B1680780) and related indole (B1671886) alkaloids, including precursors to this compound, copper-mediated cross-coupling reactions have emerged as a valuable alternative to more traditional palladium-catalyzed methods. nih.govnih.gov While palladium catalysis has been dominant in the total synthesis of complex natural products, copper offers a less expensive and more environmentally friendly option that can also lead to higher yields and simpler purification processes. nih.govresearchgate.net

An enolate-driven intramolecular cross-coupling reaction is a key step in constructing the pentacyclic core of the sarpagine skeleton. Research has demonstrated that a copper-mediated process can effectively replace the established palladium-mediated reaction for this transformation. nih.gov Specifically, using copper(I) iodide in place of a palladium catalyst for the synthesis of key intermediates of C-19 methyl-substituted sarpagine/macroline alkaloids resulted in significantly improved yields (82–89% with CuI vs. 60–68% with palladium). nih.gov This copper-mediated approach avoids the use of phosphine-based ligands, simplifying the workup and purification of the products. nih.gov The increasing application of copper-mediated cross-coupling highlights its growing importance as an essential alternative for carbon-carbon bond formation in the synthesis of complex alkaloids. nih.govresearchgate.net

Synthesis of Related Sarpagine and Ajmalane Skeleton Derivatives

The this compound scaffold serves as a crucial branching point for the biosynthesis and chemical synthesis of a diverse array of related indole alkaloids, particularly those possessing the sarpagine and ajmalane skeletons. nih.govresearchgate.net this compound aldehyde, a key derivative, is strategically positioned in the biosynthetic pathway that connects the sarpagan and ajmalan (B1240692) alkaloid families. nih.govnih.gov Its unique C-16 axial aldehyde function is the substrate for enzymatic transformations that lead to the more complex ajmalane framework. nih.govresearchgate.net

Conversion to 16-epi-Vellosimine and Macusine A

The first stereospecific total synthesis of (+)-polyneuridine, (+)-polyneuridine aldehyde, 16-epi-vellosimine, and (+)-macusine A has been achieved from a common quaternary diol intermediate, highlighting the close synthetic relationship between these molecules. nih.gov

The conversion to these key alkaloids hinges on the selective oxidation of the hydroxymethyl groups of the C-16 quaternary diol. nih.gov The oxidation of the axial 16-hydroxymethyl group is accomplished with high diastereoselectivity using the Corey-Kim reagent. nih.govnih.gov This mild oxidation provides the desired β-axial aldehydes, leading directly to the synthesis of this compound aldehyde and 16-epi-vellosimine. nih.govnih.gov In the biosynthetic pathway, the enzyme this compound aldehyde esterase (PNAE) catalyzes the conversion of this compound aldehyde into 16-epi-vellosimine. researchgate.net This latter compound is the immediate precursor for the biosynthesis of the ajmalane alkaloid family. nih.govresearchgate.net The synthesis of Macusine A is also achieved from the same versatile quaternary diol precursor, demonstrating the utility of this intermediate in accessing multiple members of the this compound alkaloid series. nih.gov

| Precursor | Target Compound | Key Reaction/Reagent | Reference |

| C-16 Quaternary Diol | (+)-Polyneuridine Aldehyde | Corey-Kim Oxidation | nih.gov, nih.gov |

| C-16 Quaternary Diol | 16-epi-Vellosimine | Corey-Kim Oxidation | nih.gov, nih.gov |

| (+)-Polyneuridine Aldehyde | 16-epi-Vellosimine | This compound Aldehyde Esterase (PNAE) | researchgate.net |

| C-16 Quaternary Diol | (+)-Macusine A | Multi-step synthesis | nih.gov |

Access to other Alkaloid Scaffolds

The strategic position of this compound and its derivatives as biosynthetic intermediates provides synthetic chemists with valuable templates for accessing other complex alkaloid scaffolds. As established, this compound aldehyde is the direct precursor to 16-epi-vellosimine, which serves as the gateway to the ajmalane family of alkaloids. nih.govresearchgate.netnih.gov The transformation from the sarpagan skeleton of this compound aldehyde to the ajmalan system is a key step in the biosynthesis of compounds like quebrachidine. nih.gov Synthetic strategies can mimic this biogenetic link, utilizing this compound-related structures to build the more complex, caged framework of ajmaline-type molecules. nih.gov This structure-unit-oriented approach allows for the divergent synthesis of a wide variety of monoterpenoid indole alkaloids from a common, readily accessible core structure related to this compound. nih.gov

Development of Non-Natural this compound Derivatives for Research

The development of non-natural derivatives and unnatural enantiomers of complex alkaloids is a critical area of chemical research, aimed at exploring structure-activity relationships (SAR) and discovering new therapeutic agents. wisconsin.edu While research on non-natural this compound derivatives is not extensively documented, the principles are well-established within the broader field of sarpagine/ajmaline-type alkaloids. wisconsin.edu

The synthesis of unnatural enantiomers of related C-19 methylated sarpagine alkaloids has been accomplished, demonstrating that synthetic strategies can be adapted to produce these mirror-image molecules. wisconsin.edu Such unnatural enantiomers are of significant biological interest, as they can exhibit profoundly different, sometimes more potent, biological activities compared to their natural counterparts. wisconsin.edu The creation of these derivatives allows researchers to probe the specific stereochemical requirements of biological targets like receptors and enzymes. Furthermore, the synthesis of novel analogues with modified functional groups, altered ring systems, or different substitution patterns can lead to compounds with improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability. These non-natural derivatives serve as invaluable molecular tools for biological studies and as potential leads for drug discovery programs. wisconsin.edu

Advanced Structural Characterization and Stability Considerations in Research

Comprehensive Spectroscopic Data Analysis for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for determining the structure of organic compounds like polyneuridine and this compound aldehyde. clariant.comnd.eduhyphadiscovery.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Description

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. For this compound aldehyde, NMR spectroscopic studies have been reported, providing a full structural description. researchgate.netx-mol.comcolab.ws Due to the compound's instability in solution, its structural determination has sometimes relied on quickly analyzing it after oxidation from a more stable precursor like quebrachidine. researchgate.net Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are particularly valuable in establishing the structure by revealing correlations between protons and carbons separated by multiple bonds. researchgate.netcolab.ws NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about through-space correlations between protons, aiding in the determination of relative stereochemistry. researchgate.net

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can help confirm the molecular formula and provide clues about structural subunits. clariant.comnd.edu LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) has been used to analyze this compound aldehyde, confirming the formation of the sarpagan bridge structure and showing characteristic daughter ions. biorxiv.org However, LC-MS/MS alone may not be sufficient to distinguish between epimers like this compound aldehyde and akuammidine (B1680586) aldehyde due to similar fragmentation patterns. biorxiv.org

Determination of Absolute Configuration

Determining the absolute configuration of chiral centers in this compound and its derivatives is crucial for understanding their specific biological interactions and biosynthetic transformations.

Experimental and Theoretically Calculated Electronic Circular Dichroism (ECD) Spectra

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. Comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers is a common approach to assign absolute configuration. mdpi.comnih.govresearchgate.netfrontiersin.org This method has been applied to various indole (B1671886) alkaloids to confirm their absolute stereochemistry. mdpi.comnih.govresearchgate.net

Biogenetic Considerations in Stereochemistry

Biogenetic considerations play a significant role in proposing and confirming the stereochemistry of natural products like this compound. Understanding the enzymatic transformations involved in the biosynthetic pathway can provide strong evidence for the likely absolute configuration of intermediates and products. naturalproducts.netwiley-vch.de this compound aldehyde is a key intermediate in the biosynthesis of sarpagan, ajmalan (B1240692), and alstophyllan (B1243186) type alkaloids, originating from strictosidine (B192452) through the action of sarpagan bridge enzymes (SBE). researchgate.netwikipedia.org The stereochemistry of this compound aldehyde, specifically the 16S stereochemistry, has been indicated by NOESY correlations in NMR studies, which aligns with its role as a precursor to alkaloids with established stereochemistry. researchgate.net Downstream enzymes like this compound aldehyde esterase (PNAE) further transform this compound aldehyde, sometimes leading to epimerization and different stereochemical configurations in the final alkaloids found in various plant species. researchgate.netwikipedia.org

Stability and Degradation Pathways of this compound Aldehyde in Solution

A significant challenge in the research of this compound aldehyde is its inherent instability in solution. researchgate.netx-mol.comcolab.wsresearchgate.netbiorxiv.org this compound aldehyde has been reported to decompose within a few hours in solution. researchgate.netx-mol.comcolab.ws This instability has made its structural determination challenging, often requiring rapid analysis or conversion to more stable derivatives. researchgate.netresearchgate.net

Studies have indicated that this compound aldehyde in solution spontaneously oxidizes to a hemiacetal or degrades to the aromatized monoterpene indole alkaloid flavopereirine (B1672761). researchgate.netresearchgate.net This degradation to flavopereirine suggests a potential artefactual origin of flavopereirine from plant materials during isolation. researchgate.netx-mol.com The instability of this compound aldehyde has been identified as a limiting factor in the in vitro production of downstream alkaloids like vomilenine (B1248388). researchgate.netresearchgate.net The need for coupled enzymatic reactions, such as the SBE-PNAE-VS reaction to form the more stable intermediate vinorine (B1233521), highlights the challenges posed by the instability of this compound aldehyde. researchgate.netresearchgate.net While solid this compound aldehyde is considered stable, its rapid degradation in solution necessitates careful handling and analysis. researchgate.netbiorxiv.org

Characterization of Degradation Products (e.g., Flavopereirine)

Studies on the stability of this compound aldehyde in solution have characterized several degradation products. researchgate.net Among these, flavopereirine is a notable example, and its formation from this compound aldehyde has been reported. researchgate.netresearchgate.netnih.govx-mol.comcolab.wsresearchgate.netcolab.wsacs.orgacs.orgtandfonline.com This suggests that flavopereirine may arise artefactually from plant materials containing this compound aldehyde. researchgate.netx-mol.comcolab.ws this compound aldehyde in solution can spontaneously oxidize to a hemiacetal or degrade to this aromatized monoterpene indole alkaloid, flavopereirine. researchgate.netnih.govresearchgate.net

Exploration of Biological Activities and Molecular Interactions of Polyneuridine Preclinical Research Focus

Investigation of Biochemical Modulatory Properties

Preclinical studies have aimed to understand how polyneuridine interacts with biochemical processes, particularly focusing on enzyme activity and pathways implicated in neurodegenerative conditions.

Anticholinesterase Activity and Related Enzyme Inhibition Studies

Research has investigated the potential of this compound to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a critical role in the breakdown of acetylcholine, a neurotransmitter important for cognitive function. rsc.org Inhibition of cholinesterases is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. rsc.orgresearchgate.net While some studies highlight the relevance of cholinesterase inhibitors in this context, specific detailed findings on this compound's anticholinesterase activity from the search results are limited. One scientific prospection noted a lack of published studies specifically testing this compound's anticholinesterase activity in PubMed, although it was mentioned as an alkaloid whose anticholinesterase property is of interest due to the therapy of Alzheimer's disease being based on cholinesterase inhibitors. researchgate.netresearchgate.net Another source mentions that this compound aldehyde methyl ester is hydrolyzed by this compound aldehyde esterase, generating an acid which decarboxylates to yield epi-vellosamine, an intermediate in the biosynthesis of ajmaline (B190527). mdpi.comnih.gov this compound aldehyde esterase (PNAE) itself is an enzyme involved in the biosynthesis of monoterpene indole (B1671886) alkaloids. nih.govuniprot.orgmdpi.comtandfonline.comresearchgate.netdntb.gov.ua

Potential Modulation of Neurodegenerative Pathways

The potential of this compound to modulate pathways relevant to neurodegenerative diseases has been an area of preclinical interest, particularly in the context of Alzheimer's disease. Neurodegenerative diseases are characterized by complex etiologies involving various biochemical and molecular pathologies, including the accumulation of protein aggregates, oxidative stress, and neuroinflammation. researchgate.netmdpi.com While the rationale for exploring this compound in this area is linked to the therapeutic strategy of using cholinesterase inhibitors for cholinergic hypofunction in Alzheimer's disease, specific preclinical studies detailing this compound's direct modulation of neurodegenerative pathways like those involving beta-amyloid peptide accumulation, TAU protein defibrillation, or neuroinflammatory processes were not prominently detailed in the search results. researchgate.net Some alkaloids from Uncaria rhynchophylla, a plant where this compound aldehyde has been detected, have shown neuroprotective effects against neurodegenerative diseases through antioxidant, anti-inflammatory, and neuromodulatory activities, but this is attributed to alkaloids from the plant generally, not specifically this compound. biorxiv.org

Cellular and Molecular Interaction Studies (excluding clinical applications)

Preclinical research involves studying the interactions of compounds like this compound at the cellular and molecular levels to identify targets and understand mechanisms of action. ibexresearch.comaristo-group.comiaea.orgchordomafoundation.org

In Vitro Assays for Target Identification

In vitro assays are fundamental tools in preclinical research for identifying the molecular targets of a compound. These assays can include cell-based systems and biochemical experiments designed to observe how a compound interacts with specific enzymes, receptors, or cellular processes. ibexresearch.comiaea.orgchordomafoundation.org While the search results indicate that in vitro studies have been conducted on compounds from plants that contain this compound, and mention the use of in vitro enzyme characterization in the study of related biosynthetic enzymes, specific details of in vitro assays used to identify direct targets of this compound itself were not extensively provided. vtt.firesearchgate.net this compound aldehyde esterase (PNAE), an enzyme involved in the biosynthesis pathway where this compound aldehyde is an intermediate, has been characterized using in vitro enzyme assays. researchgate.net

Analysis of Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

Understanding the interactions of this compound with biological macromolecules like enzymes and receptors is crucial for elucidating its potential biological effects. This compound aldehyde esterase (PNAE) is a notable enzyme in the context of this compound, catalyzing the hydrolysis of this compound aldehyde. nih.govuniprot.orgmdpi.comtandfonline.com This enzyme is part of the α/β-hydrolase fold superfamily. nih.govtandfonline.comdntb.gov.ua While PNAE's interaction with its substrate, this compound aldehyde, is established within the biosynthetic pathway, detailed analyses of this compound's direct binding or interaction with other specific enzymes or receptors were not prominent in the search results. nih.govuniprot.orgmdpi.comtandfonline.comnih.gov Some research mentions investigating receptor interactions in the context of related alkaloids and enzyme-inhibitor design, highlighting the importance of such studies in drug discovery. researchgate.net

Structure-Activity Relationship (SAR) Investigations

Experimental SAR Studies on this compound and Analogues

Experimental structure-activity relationship (SAR) studies involving this compound and its analogues are primarily discussed in the context of its role as a biosynthetic intermediate and the activities of downstream alkaloids. This compound aldehyde is converted by this compound aldehyde esterase (PNAE) into this compound aldehyde acid, which then nonenzymatically forms epi-vellosimine, a precursor for ajmaline biosynthesis. chemistry-chemists.commdpi.com Studies on PNAE, the enzyme that acts on this compound aldehyde, have involved site-directed mutagenesis to understand its active site residues and mechanism, providing insights into the structural requirements for enzymatic activity on this substrate. thegoodscentscompany.comresearchgate.net PNAE is a serine esterase and a member of the alpha/beta hydrolase superfamily, with a conserved catalytic triad (B1167595). researchgate.netpnas.org

Research into the synthesis of this compound and its analogues, such as this compound aldehyde and 16-epi-vellosimine, has been undertaken to access these important biogenetic intermediates and related alkaloids. uwm.eduacs.orgnih.govacs.org These synthetic efforts contribute to the ability to perform experimental SAR studies by providing access to various structural modifications. For instance, the enantiospecific total synthesis of (+)-polyneuridine and (+)-polyneuridine aldehyde has been reported. nih.govacs.org

While direct experimental SAR data detailing the specific biological activities of isolated this compound or its synthetic analogues (beyond their role in biosynthesis) is limited in the provided search results, the focus is often on the activities of the alkaloids derived from it, such as ajmaline, which is known for its antiarrhythmic properties. wikipedia.org The instability of this compound aldehyde in solution also presents a challenge for direct biological evaluation. researchgate.netresearchgate.net

Computational and Cheminformatics Approaches to SAR

Computational and cheminformatics approaches play a role in understanding the potential biological activities and molecular interactions of compounds, including natural products like this compound. These methods can involve predicting activity spectra based on structural features and analyzing interactions with potential biological targets. rsc.orgnumberanalytics.com

For enzymes like this compound aldehyde esterase (PNAE), computational modeling, such as homology modeling based on related enzymes like hydroxynitrile lyase, has been used to study the active site and understand the enzyme's interaction with its substrate, this compound aldehyde. thegoodscentscompany.comresearchgate.net These computational studies complement experimental mutagenesis by providing insights into the structural basis of substrate specificity and catalysis. researchgate.net

Cheminformatics tools and databases, such as PubChem and DrugBank, are valuable resources for accessing information on chemical structures, biological activities, and potential drug targets, which can be used in computational SAR studies. numberanalytics.com Predicting the biological activity spectra of natural products using computational methods like PASS (Prediction of Activity Spectra for Substances) is an example of how cheminformatics is applied in this area. rsc.org This involves analyzing the structural descriptors of a molecule and comparing them to a database of known structure-activity relationships to estimate the probability of various biological activities. rsc.org

While specific detailed computational SAR studies focused solely on this compound's direct interactions with a wide range of targets are not extensively detailed in the provided snippets, the application of these methods to related alkaloids and enzymes in biosynthetic pathways suggests their potential utility in exploring this compound's molecular interactions.

Advanced Analytical Methodologies for Polyneuridine Research and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating polyneuridine from complex mixtures, such as plant extracts or enzyme assay products, before detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors

HPLC is a widely used technique for the separation and quantification of this compound and related alkaloids nih.govvtt.firhhz.net. It allows for the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. Various detectors can be coupled with HPLC, such as UV detectors, which are commonly used for compounds with chromophores like indole (B1671886) alkaloids that absorb UV light nih.gov. Studies have employed semipreparative HPLC with UV detection at 254 nm for the purification of compounds like geissoschizine, a precursor in this compound biosynthesis nih.gov. Standard HPLC assays have also been used to monitor enzyme activities related to this compound aldehyde researchgate.net.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Complex Mixture Analysis

UPLC-MS offers improved speed and resolution compared to conventional HPLC-MS, making it suitable for the analysis of complex mixtures measurlabs.com. UPLC coupled to mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the identification and quantification of alkaloids, including those in hairy root extracts vtt.fi. This technique allows for the separation of multiple compounds in a single run and provides highly selective and sensitive detection based on mass-to-charge ratio vtt.fithermofisher.com. UPLC-MS/MS has been used for the quantification of this compound aldehyde, utilizing specific mass transitions (e.g., m/z 351.2 > 158.0, m/z 351.2 > 166.0) for monitoring its elution nih.gov. This method allows for the analysis of alkaloid profiles and the identification of various monoterpene indole alkaloids vtt.fi.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

GC-MS is typically used for the analysis of volatile and semi-volatile compounds filab.frmeasurlabs.com. While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS has been employed in the broader analysis of alkaloid profiles in plants that also contain this compound or related compounds vtt.fiacs.org. This technique is effective for separating and identifying less polar alkaloids vtt.fimdpi.com. GC-MS analysis has been used to identify various compounds in plant extracts, including some alkaloids, and can be applied to study the volatile components present alongside this compound in biological samples phcogj.comnih.gov.

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopic techniques provide detailed information about the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) for Quantitative and Qualitative Analysis

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound researchgate.netresearchgate.netclockss.orgbiorxiv.org. Both 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon atoms within the molecule, respectively rhhz.netclockss.org. Two-dimensional NMR techniques, such as NOESY and HMBC, are crucial for confirming the stereochemistry and connectivity of the this compound structure researchgate.netresearchgate.netbiorxiv.org. Studies have reported corrected 1H and 13C NMR chemical shifts for this compound, providing reliable reference data for the analysis of sarpagine-type alkaloids clockss.org. NMR can also be used for quantitative analysis (qNMR) to determine the concentration or purity of a compound casc4de.eu. The stability of this compound aldehyde in solution has been a challenge for extensive NMR studies, with analysis often requiring rapid acquisition or specific conditions researchgate.netresearchgate.net.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) provides information on the mass-to-charge ratio of molecules and their fragments, which is essential for identification and structural characterization nih.govthermofisher.com. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of this compound, which helps in confirming its molecular formula nih.govacs.org. Tandem mass spectrometry (MS/MS) involves the fragmentation of ions and analysis of the resulting fragments, providing detailed structural information thermofisher.comlcms.cz. This is particularly useful for confirming the identity of this compound by comparing its fragmentation pattern to known standards or predicted fragments nih.gov. Advanced MS techniques, such as those used in LC-MS/MS and UPLC-MS/MS, are vital for targeted analysis and structural identification of this compound in complex biological matrices nih.govthermofisher.com. MS has also been used in early studies for structural and stereochemical problems related to this compound globalauthorid.comacs.org.

Challenges in Analysis of Unstable this compound Aldehyde and Related Intermediates

This compound aldehyde is a crucial intermediate in the biosynthesis of monoterpene indole alkaloids (MIAs), including the sarpagan, ajmalan (B1240692), and alstophyllan (B1243186) types researchgate.net. Despite its central role, the analysis and characterization of this compound aldehyde present significant challenges, primarily due to its inherent instability researchgate.net.

Research indicates that this compound aldehyde is highly unstable in solution, undergoing decomposition within hours researchgate.net. This lability complicates its isolation, purification, and structural elucidation using standard analytical techniques. For instance, no detailed spectral description of the molecule was reported for some time due to this instability researchgate.net.

The instability of this compound aldehyde is attributed to its propensity for spontaneous oxidation to a hemiacetal or degradation to the aromatized MIA flavopereirine (B1672761) in solution researchgate.net. This rapid degradation pathway necessitates specialized handling and analytical strategies to detect and characterize the compound before it decomposes. In some cases, structural determination has relied on quickly reducing the aldehyde to the more stable corresponding alcohol, this compound researchgate.net.

The lability of this compound aldehyde and other intermediates, such as 16-epivellosimine, has been identified as a major limiting factor in metabolic engineering efforts aimed at producing downstream alkaloids like vomilenine (B1248388) in heterologous hosts such as yeast researchgate.netnih.gov. The poor stability necessitates coupled enzymatic reactions to quickly convert these unstable intermediates into more stable products, such as vinorine (B1233521) from this compound aldehyde via the action of this compound aldehyde esterase (PNAE) and vinorine synthase (VS) researchgate.netnih.govresearchgate.net.

Analytical strategies employed in the study of this compound aldehyde and related unstable intermediates often involve techniques that minimize sample handling and analysis time. Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are frequently used for the detection and relative quantification of these compounds in complex biological matrices, such as plant tissue extracts or engineered yeast cultures nih.govmsu.edu. These methods offer high sensitivity and the ability to analyze mixtures, which is crucial when dealing with low-abundance and unstable metabolites. The detection of putative this compound aldehyde in yeast cultures has been reported based on its characteristic MS/MS fragments nih.gov.

The challenges in analyzing these unstable intermediates also extend to synthetic efforts. The synthesis of aldehydes in the Na-H series, including this compound aldehyde, has proven more difficult compared to Na-methyl analogs, presumably due to the acidic nature of the indole Na-H function and the lability of the Na-H 2,3-indole system in the presence of oxidative reagents used in synthesis nih.gov. Rapid purification and immediate use in subsequent reaction steps are often required for synthetic intermediates like unstable aldehydes scribd.comnih.gov.

Despite the analytical difficulties, advancements in techniques such as high-resolution mass spectrometry and coupled enzyme assays have facilitated progress in understanding the biosynthesis and reactivity of this compound aldehyde and its role as a branching point in the synthesis of various MIA skeletons nih.govnih.gov.

| Intermediate | Stability in Solution | Degradation Pathways | Analytical Considerations |

| This compound aldehyde | Highly unstable | Oxidation to hemiacetal, degradation to flavopereirine researchgate.net | Requires rapid analysis, often converted to stable derivatives for characterization researchgate.net |

| 16-Epivellosimine | Highly unstable | Subject to degradation researchgate.net | Often studied in coupled enzymatic reactions researchgate.net |

Note: This table summarizes information regarding the stability and analytical considerations for this compound aldehyde and a related intermediate based on the provided text.

Further research utilizing advanced analytical methodologies capable of rapid detection and characterization, potentially combined with stabilization techniques, is crucial for a more comprehensive understanding of this compound aldehyde and its central role in MIA biosynthesis.

Future Research Directions and Identified Knowledge Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。